molecular formula C13H15Cl2NO5S B6663857 3-(3,5-Dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid

3-(3,5-Dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid

Cat. No.: B6663857
M. Wt: 368.2 g/mol
InChI Key: GNEHAESSTNTRPY-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid is a synthetic organic compound characterized by its complex structure and potential applications in various fields. This compound features a dichlorophenyl group, an ethylsulfonylacetyl moiety, and a propanoic acid backbone, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of 3,5-Dichlorophenyl Intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 3 and 5 positions.

    Introduction of Ethylsulfonylacetyl Group: The ethylsulfonylacetyl group is introduced through a sulfonylation reaction, where an ethylsulfonyl chloride reacts with an acetyl compound under basic conditions.

    Coupling Reaction: The final step involves coupling the 3,5-dichlorophenyl intermediate with the ethylsulfonylacetyl intermediate using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The dichlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the ethylsulfonylacetyl group can interact with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dichlorophenyl)-2-aminopropanoic acid: Lacks the ethylsulfonylacetyl group, resulting in different chemical and biological properties.

    3-(3,5-Dichlorophenyl)-2-(acetylamino)propanoic acid: Contains an acetyl group instead of an ethylsulfonylacetyl group, affecting its reactivity and applications.

Uniqueness

3-(3,5-Dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid is unique due to the presence of both dichlorophenyl and ethylsulfonylacetyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO5S/c1-2-22(20,21)7-12(17)16-11(13(18)19)5-8-3-9(14)6-10(15)4-8/h3-4,6,11H,2,5,7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEHAESSTNTRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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